molecular formula C6H14Hg B1607320 dipropylmercury CAS No. 628-85-3

dipropylmercury

Cat. No.: B1607320
CAS No.: 628-85-3
M. Wt: 286.77 g/mol
InChI Key: UZTYYBPPVOXULF-UHFFFAOYSA-N
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Description

dipropylmercury is an organomercury compound with the chemical formula C6H14Hg It consists of a mercury atom bonded to two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

dipropylmercury can be synthesized through the reaction of mercury(II) chloride with propylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:

HgCl2+2C3H7MgBrHg(C3H7)2+2MgBrCl\text{HgCl}_2 + 2 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{Hg(C}_3\text{H}_7)_2 + 2 \text{MgBrCl} HgCl2​+2C3​H7​MgBr→Hg(C3​H7​)2​+2MgBrCl

The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of mercury, dipropyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also include additional purification steps, such as chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

dipropylmercury undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form mercury(II) oxide and propyl radicals.

    Reduction: It can be reduced to elemental mercury and propyl groups.

    Substitution: It can undergo substitution reactions where the propyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Mercury(II) oxide and propyl radicals.

    Reduction: Elemental mercury and propyl groups.

    Substitution: Various alkyl or aryl mercury compounds, depending on the substituent used.

Scientific Research Applications

dipropylmercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a source of propyl radicals in radical reactions.

    Biology: It is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of mercury, dipropyl- involves its ability to form strong bonds with sulfur-containing groups in proteins and enzymes. This interaction can disrupt the normal function of these biomolecules, leading to various biological effects. The compound can also generate free radicals, which can cause oxidative damage to cells and tissues.

Comparison with Similar Compounds

Similar Compounds

  • Mercury, dimethyl- (C2H6Hg)
  • Mercury, diethyl- (C4H10Hg)
  • Mercury, dibutyl- (C8H18Hg)

Comparison

dipropylmercury is unique among organomercury compounds due to its specific alkyl groups Compared to mercury, dimethyl- and mercury, diethyl-, it has longer alkyl chains, which can influence its reactivity and solubility

Properties

IUPAC Name

dipropylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7.Hg/c2*1-3-2;/h2*1,3H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTYYBPPVOXULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Hg]CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211892
Record name Mercury, dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-85-3
Record name Dipropylmercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercury, dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury, dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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